molecular formula C10H13NO3S B13913702 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid

2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13913702
M. Wt: 227.28 g/mol
InChI Key: LXGJMPRBZUHKIT-UHFFFAOYSA-N
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Description

2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopentanol with thiazole derivatives under specific conditions. One common method includes the use of cyclopentanol and thiazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which is a simpler structure without the cyclopentyloxy and carboxylic acid groups.

    2-Methylthiazole: A derivative with a methyl group at the 2-position instead of the cyclopentyloxy group.

    4-Carboxythiazole: A derivative with a carboxylic acid group at the 4-position but lacking the cyclopentyloxy group.

Uniqueness

2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the cyclopentyloxy and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to simpler thiazole derivatives.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(cyclopentyloxymethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c12-10(13)8-6-15-9(11-8)5-14-7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13)

InChI Key

LXGJMPRBZUHKIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCC2=NC(=CS2)C(=O)O

Origin of Product

United States

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